molecular formula C18H15N3O5S2 B2373576 3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898434-23-6

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2373576
CAS No.: 898434-23-6
M. Wt: 417.45
InChI Key: FUKXCEBVWROAOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It exhibits a wide variety of biological activity . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

The synthesis and electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides have been studied for their potential as selective class III agents in cardiac applications. This research suggests the viability of certain molecular groups in producing class III electrophysiological activity within the N-substituted benzamide series, indicating potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

Carbonic Anhydrase Inhibitory Properties

Metal complexes of N-substituted-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, which possess strong carbonic anhydrase inhibitory properties, have been synthesized. This study highlights the potential of these complexes as powerful inhibitors against human carbonic anhydrase isoenzymes, suggesting applications in diseases related to enzyme dysregulation (Büyükkıdan et al., 2013).

Antimicrobial and Antifungal Properties

Research on sulfonyl-substituted nitrogen-containing heterocyclic systems has demonstrated their efficacy in antimicrobial and antifungal applications. Specific compounds in this category have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity, marking their potential in treating microbial infections (Sych et al., 2019).

Anticancer Activity

Studies on substituted benzamides have shown significant anticancer activity against various cancer cell lines. This research suggests the potential of these compounds in cancer treatment, with some derivatives exhibiting higher activity than reference drugs (Ravinaik et al., 2021).

Antimalarial and COVID-19 Drug Applications

The reactivity of sulfonyl-substituted acetamide derivatives has been investigated for their antimalarial activity and potential application as COVID-19 drugs. This research indicates their effectiveness in inhibiting malarial enzymes and their possible role in treating COVID-19 (Fahim & Ismael, 2021).

Anticonvulsant Activity

The synthesis of 1,3,4-thiadiazol derivatives and their evaluation for anticonvulsant activity have been explored, suggesting their potential use in treating seizure disorders (Singh et al., 2012).

Chromium Measurement in Pharmaceutical Samples

The synthesis of N-(thiazol-2-ylcarbamothioyl) benzamide and its application in designing sensors for chromium(III) measurement in pharmaceutical samples indicates its potential in analytical chemistry and pharmaceutical quality control (Vazifekhoran et al., 2023).

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-5-3-4-13(10-15)17(22)20-18-19-16(11-27-18)12-6-8-14(9-7-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXCEBVWROAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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